molecular formula C12H9FN2O2S B2710658 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 866050-62-6

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2710658
CAS No.: 866050-62-6
M. Wt: 264.27
InChI Key: QCDCIOIHSPGEJE-OVCLIPMQSA-N
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Description

“2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole” is a chemical compound with the molecular formula C12H9FN2O2S . It is also known by other names such as “(E)-[1-(1,3-thiazol-2-yl)ethylidene]amino 2-fluorobenzoate” and "Ethanone, 1-(2-thiazolyl)-, O-(2-fluorobenzoyl)oxime" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, solubility, and stability are not provided in the search results. The molecular weight of the compound is 264.28 .

Scientific Research Applications

Synthesis and Structural Analysis

Thiazole derivatives are synthesized for structural analysis and potential applications in material science. For instance, the synthesis of thiazole and its derivatives, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, have been detailed, highlighting their structural integrity through X-ray crystal structure analyses. These compounds exhibit supramolecular hexagonal hydrogen bonded networks and π–π stacking interactions, suggesting their utility in material science and molecular engineering (Banu et al., 2014).

Catalysis and Chemical Transformations

Thiazole molecules have been utilized in catalysis, showcasing their versatility in chemical transformations. A study demonstrated that oxazole and thiazole molecules can be transformed into their corresponding carbene tautomers through acid-base reactions, which are then transmetalated to gold, showcasing their potential in catalytic processes (Ruiz & Perandones, 2009).

Pharmaceutical Applications

Thiazole derivatives have been evaluated for various pharmacological activities, including anti-inflammatory, antinociceptive, antimicrobial, and antitumor activities. For instance, certain thiazolo[3,2-a]pyrimidine derivatives exhibit significant anti-inflammatory and antinociceptive activities, suggesting their potential in developing new therapeutic agents (Alam et al., 2010).

Material Science and Fluorescence

In material science, thiazole-based compounds have been explored for their fluorescent properties. For example, the study of carbon dots with high fluorescence quantum yields attributed to organic fluorophores like thiazolo derivatives underlines their applicability in bioimaging and sensor technologies (Shi et al., 2016).

Properties

IUPAC Name

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-8(11-14-6-7-18-11)15-17-12(16)9-4-2-3-5-10(9)13/h2-7H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDCIOIHSPGEJE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1F)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1F)/C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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